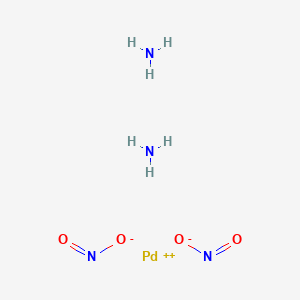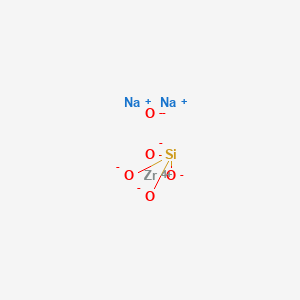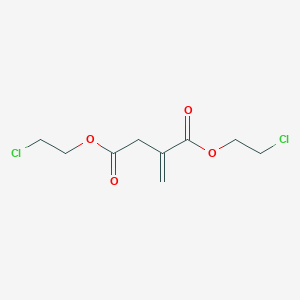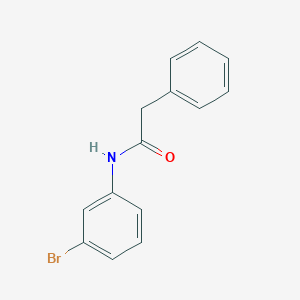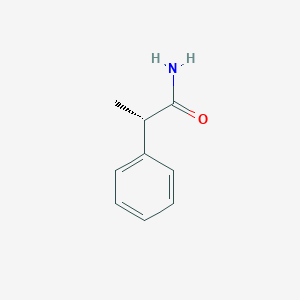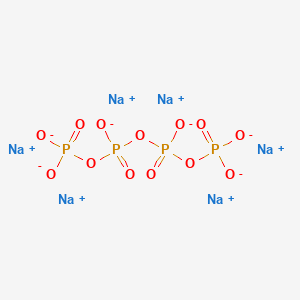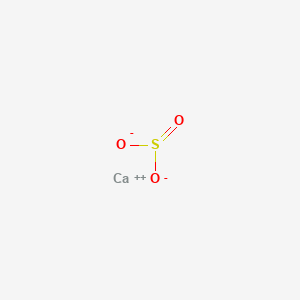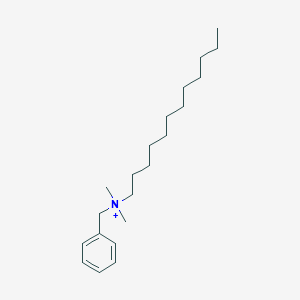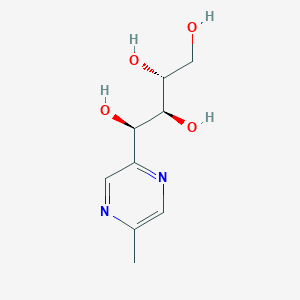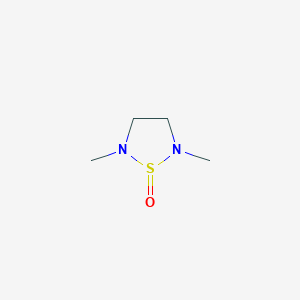
2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide, also known as DMTD, is a sulfur-containing heterocyclic compound that has been widely used in scientific research. DMTD has been found to possess various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide is not fully understood. However, it has been suggested that this compound exerts its effects by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells. This compound has also been found to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect cells from oxidative damage. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, which can contribute to the development of various inflammatory diseases. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. This compound is also relatively inexpensive compared to other compounds with similar properties. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the study of 2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide. One area of research is the development of this compound-based therapeutics for various diseases, such as cancer and inflammatory diseases. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on different biological processes. Finally, the synthesis of this compound can be improved, and new modifications can be developed to enhance its properties and effectiveness.
Méthodes De Synthèse
2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide can be synthesized by the reaction of thiosemicarbazide with formaldehyde. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of this compound has been extensively studied, and various modifications have been reported to improve the yield and purity of the product.
Applications De Recherche Scientifique
2,5-Dimethyl-1,2,5-thiadiazolidine 1-oxide has been used in various scientific research applications, including the study of oxidative stress, inflammation, and cancer. This compound has been found to possess antioxidant properties, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, this compound has been found to have anti-cancer properties, and it has been suggested as a potential chemopreventive agent.
Propriétés
Numéro CAS |
15108-72-2 |
|---|---|
Formule moléculaire |
C4H10N2OS |
Poids moléculaire |
134.2 g/mol |
Nom IUPAC |
2,5-dimethyl-1,2,5-thiadiazolidine 1-oxide |
InChI |
InChI=1S/C4H10N2OS/c1-5-3-4-6(2)8(5)7/h3-4H2,1-2H3 |
Clé InChI |
QJWITPSBBNKLNZ-UHFFFAOYSA-N |
SMILES |
CN1CCN(S1=O)C |
SMILES canonique |
CN1CCN(S1=O)C |
Autres numéros CAS |
15108-72-2 |
Synonymes |
2,5-dimethyl-1,2,5-thiadiazolidine 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



